Product packaging for Tagatosazine(Cat. No.:CAS No. 13121-64-7)

Tagatosazine

Cat. No.: B077126
CAS No.: 13121-64-7
M. Wt: 320.3 g/mol
InChI Key: NPWQIVOYGNUVEB-JKCCIXDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tagatosazine is a key advanced glycation endproduct (AGE) derived from the Maillard reaction pathway of D-tagatose. This compound is of significant interest in biochemical and nutritional research for its role as a stable marker in the study of non-enzymatic glycation. Researchers utilize this compound to model and investigate the pathophysiological consequences of AGE accumulation, which are implicated in the complications of diabetes, aging, and chronic diseases. Its mechanism involves the modification of proteins and lipids, leading to altered cellular function, cross-linking of extracellular matrix components, and activation of signaling pathways via receptors for AGEs (RAGE). This makes it an invaluable tool for in vitro studies aimed at understanding oxidative stress, cellular senescence, and inflammation. Furthermore, this compound serves as a critical reference standard in analytical chemistry, particularly in HPLC and mass spectrometry, for the quantification of AGEs in processed foods and biological samples. Our product is supplied with comprehensive analytical data to ensure identity and purity, supporting robust and reproducible scientific inquiry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N2O8 B077126 Tagatosazine CAS No. 13121-64-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13121-64-7

Molecular Formula

C12H20N2O8

Molecular Weight

320.3 g/mol

IUPAC Name

(1R,2R,3R)-1-[5-[(1R,2R,3R)-1,2,3,4-tetrahydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol

InChI

InChI=1S/C12H20N2O8/c15-3-7(17)11(21)9(19)5-1-13-6(2-14-5)10(20)12(22)8(18)4-16/h1-2,7-12,15-22H,3-4H2/t7-,8-,9-,10-,11+,12+/m1/s1

InChI Key

NPWQIVOYGNUVEB-JKCCIXDMSA-N

SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O

Isomeric SMILES

C1=C(N=CC(=N1)[C@H]([C@H]([C@@H](CO)O)O)O)[C@H]([C@H]([C@@H](CO)O)O)O

Canonical SMILES

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)C(C(C(CO)O)O)O

Synonyms

2,5-bis-(D-lyxotetrahydroxybutyl)pyrazine
fructosazine
tagatosazine
tagatosazine, (D-arabino)-isome

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Derivatization of Tagatosazine

Elucidation of Classical and Novel Synthetic Routes to Tagatosazine

The formation of this compound is predicated on the reaction of carbohydrate precursors with a nitrogen source, leading to the formation of the pyrazine (B50134) ring. These reactions are complex and can proceed through several pathways.

Condensation Reactions Utilizing Carbohydrate Precursors (e.g., D-Fructose Derivatives, 2-Amino-2-deoxy-D-Galactose)

The primary route to polyhydroxyalkylpyrazines, such as this compound, involves the self-condensation of aminated sugar derivatives. This process is a key part of the Maillard reaction, a complex series of reactions between amino acids and reducing sugars. nih.govnih.govresearchgate.netresearchgate.net

D-tagatose, a ketose and an epimer of D-fructose, is expected to undergo similar reactions. The initial step involves the reaction of the carbohydrate with an amino compound (e.g., an amino acid or ammonia) to form an intermediate, which then dimerizes and cyclizes to a dihydropyrazine. Subsequent oxidation leads to the aromatic pyrazine ring of this compound. The reaction of fructose (B13574) with amino acids has been shown to proceed more rapidly in the initial stages compared to glucose. nih.gov

The use of 2-amino-2-deoxy-D-galactose (galactosamine) as a precursor provides a direct route to amino-functionalized pyrazines. In a similar vein, the synthesis of an amino sugar derivative of D-tagatose could serve as a direct precursor to this compound. The synthesis of amino sugars can be achieved through various methods, including nucleophilic displacement on suitably functionalized sugar precursors.

A general representation of the condensation reaction is depicted in the table below:

Precursor(s)Reaction TypeIntermediate(s)Product
D-tagatose + Amino CompoundMaillard ReactionAmino-deoxyketose, DihydropyrazineThis compound
2-Amino-2-deoxy-D-tagatoseSelf-condensationDihydropyrazineThis compound

Role of Pyrazine Precursors in this compound Synthesis

While the direct synthesis from carbohydrate precursors is the most common approach, the synthesis of this compound could also be envisioned through the functionalization of a pre-formed pyrazine ring. This would involve the attachment of the D-tagatityl side chains to a pyrazine core. However, this method is generally less direct for polyhydroxyalkylpyrazines due to the complexity of the side chain.

Exploration of Advanced Catalytic Systems in this compound Synthesis

The synthesis of pyrazine derivatives can be facilitated and controlled through the use of various catalytic systems. While specific catalysts for this compound synthesis are not documented, principles from related reactions can be applied.

Manganese pincer complexes have been shown to catalyze the dehydrogenative self-coupling of 2-amino alcohols to form 2,5-disubstituted pyrazines, representing a more sustainable and atom-economical approach. nih.govacs.org This methodology could potentially be adapted for the synthesis of this compound from an appropriate amino-polyol precursor derived from D-tagatose.

Other catalytic approaches in pyrazine synthesis include the use of palladium(II) for cascade reactions of aminoacetonitriles with arylboronic acids and iridium complexes for C-alkylation of pyrazines. organic-chemistry.org The application of such catalysts to carbohydrate-derived substrates would require careful optimization to be compatible with the multiple hydroxyl groups.

Strategies for Stereoselective Synthesis and Chiral Control in this compound Derivatives

The stereochemistry of this compound is inherently determined by the chirality of the starting material, D-tagatose. The condensation reaction leading to the pyrazine ring typically proceeds with retention of the stereochemical integrity of the carbohydrate side chains.

However, the conditions of the Maillard reaction, particularly heating, can lead to racemization of amino acids and enolization of sugars, which could potentially affect the stereochemistry of the final product. nih.gov Therefore, controlling the reaction conditions is crucial for maintaining the desired stereochemistry.

For the synthesis of specific diastereomers of pyrazine derivatives, a chiron approach, utilizing a chiral pool of starting materials, is a common strategy. In the context of this compound, the use of enantiomerically pure D-tagatose would be the primary method of ensuring chiral purity. The synthesis of bis-steroidal pyrazine derivatives has demonstrated that the stereochemistry of substituents can significantly impact biological activity, highlighting the importance of stereocontrol. nih.gov

Design and Synthesis of this compound Analogs and Derivatives

The design and synthesis of analogs and derivatives of this compound can be approached by modifying the pyrazine core or the polyhydroxyalkyl side chains to enhance biological relevance. Pyrazine derivatives are known to exhibit a wide range of biological activities, including antifungal and antimycobacterial properties. tandfonline.comnih.govnih.govresearchgate.netacs.org

Structural Modifications for Enhanced Biological Relevance

Structural modifications can be guided by structure-activity relationship (SAR) studies of other bioactive pyrazines. For instance, the introduction of different alkyl or aryl groups on the pyrazine ring, as seen in pyrazine analogs of chalcones, has been shown to influence their antimicrobial potency. nih.gov

Modification of the polyhydroxyalkyl side chains of this compound could involve:

Selective oxidation or reduction of the hydroxyl groups to introduce carbonyl or deoxy functionalities.

Esterification or etherification of the hydroxyl groups to alter the lipophilicity and bioavailability of the molecule.

Introduction of other functional groups , such as amino or halo groups, which are known to modulate biological activity in other classes of compounds.

These modifications could lead to the generation of a library of this compound derivatives for screening against various biological targets. The synthesis of pyrazine ribonucleosides as pyrimidine (B1678525) analogs has demonstrated the potential of combining pyrazine heterocycles with other bioactive moieties. nih.govacs.org

Unable to Generate Article on "this compound" Due to Lack of Scientific Data

Efforts to generate a scientifically accurate article on the chemical compound "this compound," focusing on its advanced synthetic methodologies, chemical derivatization, and green chemistry approaches, have been unsuccessful. Extensive searches have yielded no information on a compound with this name in publicly available scientific literature and chemical databases.

The specific outline provided, which included sections on "Synthetic Strategies for Creating this compound Conjugates" and "Green Chemistry Approaches and Sustainable Synthesis of this compound," could not be addressed as no foundational data on the existence, structure, or synthesis of "this compound" could be located.

It is possible that "this compound" may be a novel or proprietary compound not yet described in published research, a hypothetical molecule, or an incorrect name for an existing chemical entity. Without any verifiable information, the generation of a thorough, informative, and scientifically accurate article as requested is not feasible.

Researchers and other interested parties are encouraged to verify the name and spelling of the compound. If "this compound" is a newly synthesized molecule, details of its structure and properties would need to be published in peer-reviewed scientific literature before a comprehensive article on its synthesis and derivatization can be written.

Molecular and Cellular Biological Mechanisms of Action of Tagatosazine

Interrogating the Molecular Interactions of Tagatosazine with Cellular Components

The biological activity of any compound is fundamentally rooted in its interactions with the macromolecules within a cell. nih.govlongdom.org These interactions, which can be specific or non-specific, dictate the compound's mechanism of action and its downstream effects. elifesciences.orgbiorxiv.org

The primary proposed molecular mechanism of this compound involves the inhibition of glycosidases. ontosight.ai Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars, playing a critical role in carbohydrate metabolism and the modification of glycoproteins. libretexts.org The interaction between this compound and a target glycosidase is likely governed by non-covalent forces, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which allow it to fit into the enzyme's active site and prevent the binding of the natural substrate. longdom.org

This inhibitory action is plausible given that this compound is structurally derived from monosaccharides, which are the building blocks of the natural substrates for these enzymes. Specifically, the "(D-arabino)-isomer" of this compound suggests a structure derived from sugars like L-tagatose and L-arabinose. ontosight.ainih.govwikipedia.org This structural mimicry is a common strategy for enzyme inhibitors. The potential of this compound to interfere with glycoprotein (B1211001) metabolism suggests it may affect the structure and function of a wide array of proteins that require proper glycosylation for their activity. ontosight.ai

While direct, specific effects of this compound on major signaling cascades have not been extensively detailed in available research, its action as a glycosidase inhibitor provides a basis for predicting its potential influence. Many key components of cellular signaling pathways, including cell surface receptors and secreted signaling molecules, are glycoproteins. frontiersin.org

The proper glycosylation of these proteins is often essential for their correct folding, stability, and function. For instance, growth factor receptors rely on their glycan portions for proper ligand binding and signal transduction. embopress.org By inhibiting glycosidases, this compound could alter the glycosylation patterns of these receptors, potentially leading to:

Modulation of Receptor Activity: Improperly glycosylated receptors might exhibit reduced or altered binding affinity for their ligands, dampening the downstream signal.

Disruption of Signal Transduction: The activation of intracellular signaling cascades, such as the PI3K/Akt/mTOR or MAPK pathways, which are central to cell growth and proliferation, could be indirectly affected. nih.govnih.govmdpi.com

Therefore, while this compound may not directly target kinases or transcription factors, its impact on glycoprotein processing could have significant ripple effects on cellular signaling networks that regulate a multitude of cellular functions. khanacademy.orgberkeley.edu

Cellular Responses and Phenotypic Changes Induced by this compound Exposure

The molecular interactions of this compound translate into observable changes in cellular behavior and function, known as phenotypic changes. These responses are the cumulative result of the compound's impact on various cellular processes.

Cellular proliferation is a tightly regulated process involving progression through the cell cycle, which is heavily influenced by external growth signals and cell-to-cell adhesion. ebi.ac.uknih.gov The potential of this compound to alter the function of glycoproteins, including growth factor receptors and cell adhesion molecules, suggests it could modulate cell growth. embopress.org

Dysregulation of glycoprotein-mediated signaling can lead to an escape from normal proliferative suppression. embopress.org A compound that interferes with these processes could potentially restrain the multiplication of cells. nih.govelifesciences.org For example, altering the function of receptors that activate the PI3K/Akt/mTOR system, a key driver of cell proliferation, could lead to a reduction in cell division rates. nih.gov The precise effect of this compound on the cell cycle and proliferation rates would depend on the specific cell type and the glycosidases it most effectively inhibits.

Table 1: Potential Downstream Effects of Glycosidase Inhibition by this compound
Cellular ProcessPotential Effect of this compoundUnderlying Mechanism
Protein GlycosylationAltered glycan structures on proteinsDirect inhibition of glycosidase enzymes responsible for processing glycoproteins. ontosight.ai
Cell SignalingDampened or altered signal transductionModified glycosylation of cell surface receptors affecting ligand binding and receptor activation. embopress.org
Cell GrowthInhibition of proliferationDisruption of growth factor signaling pathways (e.g., PI3K/Akt) that control the cell cycle. nih.govelifesciences.org
Cellular MetabolismReduced carbohydrate breakdownInhibition of enzymes that break down complex carbohydrates into simple sugars for use in glycolysis. lumenlearning.com

The most direct cellular response to a glycosidase inhibitor like this compound would be on carbohydrate metabolism. ontosight.ai Cellular metabolism encompasses all the biochemical reactions that produce or consume energy, with pathways like glycolysis and the TCA cycle being central to energy homeostasis. nih.gov

By inhibiting enzymes that break down complex carbohydrates, this compound would be expected to:

Limit Monosaccharide Availability: Reduce the release of simple sugars like glucose from larger glycans.

Affect Glycolytic Flux: A lower supply of glucose could decrease the rate of glycolysis, the primary pathway for glucose catabolism. researchgate.net

Alter Energy Homeostasis: A reduction in glycolysis would lead to lower production of ATP and metabolic precursors needed for biosynthesis, forcing the cell to rely on alternative energy sources like fatty acids or amino acids. cam.ac.ukki.se

This metabolic reprogramming could be a key component of the cellular changes induced by this compound exposure, linking its molecular action directly to a systemic shift in the cell's metabolic state. nih.gov

Investigations into the Subcellular Localization and Trafficking of this compound

The specific location of a compound within a cell is critical to its function, as it determines which biomolecules and pathways it can interact with. austinpublishinggroup.com For example, a compound that localizes to the Golgi apparatus or endoplasmic reticulum (ER) would be well-positioned to interfere with protein processing and trafficking, while one that accumulates in the mitochondria might affect energy metabolism. researchgate.net

Currently, there is a lack of published research specifically detailing the subcellular localization and trafficking of this compound. Determining its location would be a key step in fully understanding its mechanism of action. Standard experimental approaches to investigate this include:

Fluorescence Microscopy: Synthesizing a fluorescently-tagged derivative of this compound and observing its distribution in live cells using confocal microscopy.

Subcellular Fractionation: Breaking open cells and separating the different organelles (nucleus, mitochondria, ER, etc.) through centrifugation, followed by quantifying the amount of this compound in each fraction using techniques like mass spectrometry.

Such studies would clarify whether this compound acts primarily on enzymes within specific compartments like the ER and Golgi, where glycoprotein synthesis occurs, or if it has broader effects throughout the cell. mdpi.combiorxiv.orgnih.gov

Biological Mechanisms Underlying this compound’s Effect on Microbial Systems

Research into the antimicrobial properties of this compound has elucidated several key mechanisms by which it affects bacteria. These mechanisms largely revolve around the disruption of the bacterial cell envelope and interference with essential cellular components.

Studies focusing on heat-resistant Escherichia coli have provided significant insights into how this compound interacts with bacterial cells to exert its antimicrobial effects. The primary targets appear to be the cell membranes and DNA. mpg.de

Membrane Permeabilization and Damage: this compound, particularly in the presence of acetic acid, has been shown to be effective in permeabilizing the outer membrane of E. coli. mpg.de This was determined through assays using the fluorescent probe 1-N-phenyl-1-naphthylamine (NPN), which fluoresces in a hydrophobic environment, indicating its uptake into the damaged membrane. Further evidence of membrane disruption comes from the use of propidium (B1200493) iodide, a fluorescent molecule that can only enter cells with compromised membranes to intercalate with DNA. mpg.de

Electron microscopy has visually confirmed that this compound causes structural damage to the bacterial membrane. mpg.de This disruption of the cell envelope's integrity is a critical step in its bactericidal action, leading to the leakage of intracellular contents and ultimately cell death. The uptake of this compound by E. coli is also pH-dependent, with a more significant uptake observed at a lower pH of 5 compared to a neutral pH of 7. mpg.de This suggests that the activity of this compound may be enhanced in acidic environments.

DNA Fragmentation: Beyond its effects on the cell membrane, this compound has been found to cause DNA fragmentation within bacterial cells. This was confirmed through fluorescence microscopy. mpg.de Damage to DNA is a severe cellular insult that can inhibit replication and transcription, leading to cell death.

**Interactive Table: Observed Effects of this compound on *E. coli***

Experimental Method Observed Effect Implication Reference
1-N-phenyl-1-naphthylamine (NPN) Assay Increased fluorescence Permeabilization of the outer membrane mpg.de
Propidium Iodide (PI) Staining Increased PI uptake Compromised membrane integrity mpg.de
Electron Microscopy Visible structural damage Disruption of membrane architecture mpg.de
Fluorescence Microscopy DNA fragmentation Damage to genetic material mpg.de

The influence of this compound on microbial metabolic pathways is primarily linked to the induction of oxidative stress.

Pathways of Biological Activity in Complex Biological Systems

Information regarding the specific pathways of this compound's biological activity in more complex systems, such as mammals, is limited and not fully understood. uni.lu However, some potential physiological effects have been noted.

This compound belongs to a class of compounds known as Amadori rearrangement products, which are formed from the reaction of reducing sugars with amino acids. citeab.comwikipedia.org Some compounds within this class have been reported to possess immunostimulating properties. For instance, reaction products of L-aspartic acid with glucose or galactose, which have undergone the Amadori rearrangement, have been shown to induce the production of interferon in human leukocytes. citeab.com While this suggests a potential pathway for immunological activity, specific studies confirming this effect for this compound are lacking.

Additionally, there are mentions of this compound having other physiological effects, such as the potential to reduce blood pressure and body weight gain, though these areas remain largely unexplored and require further scientific investigation. uni.lu

Enzymological and Receptor Interaction Studies of Tagatosazine

Characterization of Tagatosazine Interactions with Enzyme Systems

This compound belongs to the iminosugar class of compounds, which are analogues of sugars where a nitrogen atom replaces the oxygen in the ring structure. ontosight.ai This structural feature is key to their primary mechanism of biological activity, which is the inhibition of glycosidases.

The primary targets for iminosugars like this compound are glycosidases. ontosight.ai These enzymes are responsible for the hydrolysis of glycosidic bonds in carbohydrates and glycoconjugates. patsnap.com By mimicking the structure of the natural carbohydrate substrates, iminosugars can bind to the active site of these enzymes. patsnap.com

While research has broadly implicated iminosugars as inhibitors of various glycosidases, specific studies detailing the full profile of glycosidases inhibited by this compound are not extensively available in the public domain. Based on the activity of related iminosugars, potential targets for this compound could include:

α-Glucosidases: These enzymes are involved in the breakdown of complex carbohydrates into glucose in the small intestine. Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. patsnap.com

Viral Glycosidases: Some viruses rely on host cell glycosidases for the proper folding of their envelope glycoproteins, a crucial step in viral replication and infectivity. ontosight.ainih.gov

Lysosomal Glycosidases: These enzymes are involved in the catabolism of glycoconjugates within the lysosome.

It is important to note that without specific experimental data, the precise enzyme targets of this compound remain a matter of informed hypothesis based on its chemical class.

Iminosugars typically act as competitive inhibitors of glycosidases. patsnap.comnih.gov The mechanism of inhibition is rooted in their structural similarity to the transition state of the natural substrate during the enzymatic reaction.

Glycosidase-catalyzed hydrolysis of a glycosidic bond proceeds through a transition state that has a significant oxocarbenium ion-like character. researchgate.net The protonated nitrogen atom in the ring of an iminosugar, such as this compound, mimics the charge and geometry of this transition state. This allows the iminosugar to bind with high affinity to the enzyme's active site, thereby preventing the natural substrate from binding and being processed. patsnap.com

The interaction is typically reversible, with the iminosugar binding and dissociating from the active site. The strength of this inhibition is quantified by the inhibition constant (Ki).

The structure-activity relationship (SAR) for iminosugars is a field of active research, as modifications to their structure can significantly alter their potency and selectivity for different glycosidases. nih.gov For this compound, the (D-arabino)-isomer configuration is a key structural feature. ontosight.ai

General SAR principles for iminosugars suggest that:

Stereochemistry: The stereochemistry of the hydroxyl groups on the iminosugar ring is critical for determining which glycosidases are inhibited and with what affinity. This is because the arrangement of these groups must closely match that of the natural substrate for effective binding to the enzyme's active site. nih.gov

N-alkylation: The addition of alkyl chains to the ring nitrogen can significantly impact the inhibitory activity. This modification can alter the hydrophobicity of the molecule and its interactions with the enzyme. mdpi.com

Specific SAR studies on this compound and its derivatives are not widely reported. Therefore, a detailed understanding of how structural modifications to this compound would specifically impact its enzymatic inhibition profile is not yet available.

Structural Modification Predicted Effect on Glycosidase Inhibition
Alteration of hydroxyl group stereochemistryChange in selectivity and potency for different glycosidases
Addition of an N-alkyl chainPotential increase or decrease in potency depending on the target enzyme
Introduction of other functional groupsCould alter binding affinity and selectivity

Note: This table is illustrative and based on general principles of iminosugar SAR. Specific data for this compound is not available.

Elucidation of this compound-Receptor Binding Profiles

Receptors are another major class of drug targets. These are typically proteins on the cell surface or within the cell that bind to specific molecules (ligands) and initiate a cellular response.

A thorough review of the scientific literature reveals no current evidence to suggest that this compound directly binds to and modulates the activity of any specific receptors. The primary mechanism of action described for this compound and other iminosugars is through enzyme inhibition. ontosight.aipatsnap.comnih.gov

It is possible that downstream effects of glycosidase inhibition by this compound could indirectly influence receptor function. For example, by altering the glycosylation of a receptor, its folding, trafficking, or ligand-binding affinity could be affected. However, this would be an indirect effect and not a direct ligand-receptor interaction.

Given the lack of evidence for direct receptor binding, there are no known mechanisms of ligand-receptor interaction for this compound to report. Standard ligand-receptor interactions can include various types of chemical bonds, such as ionic bonds, hydrogen bonds, and van der Waals forces, which stabilize the binding of a ligand to its receptor. openaccessjournals.comscholarsresearchlibrary.com However, these are not applicable to this compound in the context of receptor binding based on available information.

Structural Basis of Receptor Selectivity and Affinity

Detailed studies elucidating the specific structural basis of this compound's selectivity and affinity for particular biological receptors are not extensively available in the current body of scientific literature. Structure-activity relationship (SAR) studies, which are crucial for understanding how the chemical structure of a compound like this compound relates to its biological activity, have been applied to various other ligands and their receptors. unacademy.combiomolther.orgbiomolther.orgmdpi.comnih.gov These studies often involve modifying functional groups on the compound and observing the resulting changes in binding affinity and efficacy. unacademy.combiomolther.orgbiomolther.orgmdpi.comnih.gov However, specific SAR data for this compound that would detail the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, or electrostatic interactions—governing its binding to a specific receptor are not publicly documented.

Modulation of Receptor Signaling Pathways by this compound

The ability of a ligand to modulate a receptor's signaling pathway is a critical aspect of its function. This modulation can lead to either the activation or inhibition of downstream cellular processes. While this compound has been noted for its potential to interact with biological systems, specific research detailing its role in modulating receptor signaling pathways is limited.

Downstream Signaling Cascade Activation or Inhibition

The binding of a ligand to a receptor typically initiates a cascade of intracellular events known as a downstream signaling cascade. nih.gov These cascades can involve a series of protein phosphorylations or the generation of second messengers, ultimately leading to a cellular response. nih.gov

One study on Fructosazine (this compound) demonstrated its antimicrobial activity against Escherichia coli. The mechanism of action was reported to involve the permeabilization of the cell membrane and the fragmentation of DNA. researchgate.net While this indicates a significant biological effect, the specific receptor and downstream signaling cascade leading to these outcomes were not delineated. Another study on the anti-aging effects of Fructosazine showed that it enhanced the viability of normal human dermal fibroblast (NHDF) cells, but the underlying receptor-mediated signaling pathway was not identified. mdpi.com

Impact on Gene Expression Regulation via Receptor Interactions

The activation or inhibition of receptor signaling pathways by a ligand can ultimately impact gene expression. libretexts.orgnih.gov This regulation occurs when the signaling cascade influences the activity of transcription factors, which are proteins that control the rate of transcription of genetic information from DNA to messenger RNA. libretexts.orgnih.gov

A study investigating the expression of fructosamine-3-kinase (FN3K) and fructosamine-3-kinase-related protein (FN3KRP), enzymes that protect proteins from non-enzymatic glycation, found that their gene expression appears to be constitutive and is not affected by conditions that mimic a diabetic state. nih.gov However, this research does not directly examine the effect of this compound on the regulation of these or other genes through receptor interactions. nih.gov The broader field of how small molecules can regulate gene expression is an active area of research, with many studies focusing on epigenetic modifications and the modulation of transcription factors. sigmaaldrich.comhubrecht.eu

Analysis of Ligand-Receptor Interaction Networks

Understanding the full scope of a ligand's biological effects often requires an analysis of its interaction with multiple receptors and the subsequent interplay between different signaling pathways. This complex web of connections is known as a ligand-receptor interaction network. oup.comnih.gov The analysis of these networks can be facilitated by various computational tools and bioinformatics pipelines that help to visualize and interpret the complex relationships between ligands, receptors, and downstream signaling components. nih.govfigshare.commdpi.com

Given the limited information available on the specific primary receptor targets of this compound, a comprehensive analysis of its ligand-receptor interaction network is not currently feasible. The construction of such a network would first require the identification of its direct molecular targets and the signaling pathways it modulates.

Preclinical Research on Tagatosazine in in Vitro and in Vivo Models

In Vitro Efficacy and Mechanistic Studies in Cell Culture Systems

In vitro models are crucial for the initial assessment of a drug's efficacy and for elucidating its mechanism of action at a cellular level. jnj.com

The initial proof-of-concept for Miglustat as a potential SRT for GSL storage disorders was established using a cell culture model of Gaucher disease. openaccessjournals.comportico.org In these studies, human promyelocytic leukemia (HL-60) cells were used. tga.gov.au

Key findings from in vitro studies include:

Inhibition of Glucosylceramide Synthase: Miglustat acts as a competitive and reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first step in the synthesis of most GSLs. europa.eujnj.compatsnap.com In human HL-60 cells, Miglustat inhibited the biosynthesis of glucosylceramide with an IC50 (half-maximal inhibitory concentration) of 20 µM. tga.gov.au

Reduction of Glycosphingolipid Storage: In a tissue culture model of Gaucher disease, where lysosomal storage of glucosylceramide was induced, treatment with Miglustat at concentrations between 5 and 50 µM was shown to reverse this storage. openaccessjournals.com Similarly, exposing HL60 cells to Miglustat concentrations between 5 and 50 µM resulted in a reduction of cell surface GSL levels by up to 50%. portico.org

Correction of CFTR Protein: In cell cultures of cystic fibrosis (CF) tissues, Miglustat has been shown to act as a corrector for the F508del-CFTR protein, a common mutation in CF. atsjournals.org The corrective effect in cell culture was observed to be time-dependent, with the effect of a 100 µM concentration declining after 4 to 6 hours. atsjournals.org

Table 1: In Vitro Efficacy of Miglustat in Cell Culture Systems

Cell Line Disease Model Key Finding Reference
HL-60 Gaucher Disease Inhibition of glucosylceramide synthase (IC50 = 20 µM) tga.gov.au
HL-60 Gaucher Disease Reversal of glucosylceramide storage openaccessjournals.com
HL-60 - Reduction of cell surface GSL levels by up to 50% portico.org
CF cell cultures Cystic Fibrosis Corrector effect on F508del-CFTR protein atsjournals.org
Human cell line HIV Disruption of HIV life cycle ref.ac.uk

In vitro studies play a role in identifying potential molecular biomarkers that can be used to monitor disease progression and response to therapy. While most biomarker validation occurs in subsequent in vivo and clinical studies, initial observations can be made in cell culture. For Miglustat, the primary molecular target is glucosylceramide synthase, and the direct downstream products, GSLs, are the key molecular biomarkers of its activity. patsnap.com The reduction of these lipids in cultured cells serves as a direct validation of the drug's mechanism of action. openaccessjournals.comportico.org

In Vivo Studies Utilizing Advanced Animal Models

In vivo studies in animal models are essential to understand the complex biological interactions and to assess the efficacy of a drug in a whole organism. jnj.com

Due to the lack of a viable animal model for Gaucher disease at the time of initial development, preclinical efficacy for GSL storage disorders was tested in knockout mouse models of GM2 gangliosidosis, such as Tay-Sachs and Sandhoff disease. openaccessjournals.comportico.org For Niemann-Pick type C (NPC) disease, the Npc1 knockout mouse (Npc1-/-) is a well-described and standard model that recapitulates the progressive neurological and visceral pathology of the human disease. tandfonline.comnih.govnih.gov

Table 2: Animal Models Used in Preclinical Research of Miglustat

Animal Model Disease Represented Key Features of the Model Reference
Tay-Sachs Mouse Model (hexA knockout) GM2 Gangliosidosis Progressive GM2 storage in the brain. openaccessjournals.com
Sandhoff Mouse Model GM2 Gangliosidosis Delayed symptom onset and increased life expectancy with Miglustat treatment. tga.gov.auresearchgate.net
Niemann-Pick Type C Mouse Model (Npc1-/-) Niemann-Pick Type C Disease Progressive weight loss, motor coordination loss, tremor, ataxia, and terminal disease before 90 days of age. tandfonline.com
Niemann-Pick Type C Cat Model Niemann-Pick Type C Disease Delayed onset of neurological dysfunction with Miglustat treatment. tga.gov.au
F508del Cystic Fibrosis Mouse Model Cystic Fibrosis Used to study the in vivo effects of Miglustat on ion transport abnormalities. atsjournals.org

In vivo studies have demonstrated the biological efficacy of Miglustat in various animal models of GSL storage disorders.

Gaucher Disease and Related Disorders:

In a Tay-Sachs mouse model, oral administration of Miglustat prevented the storage of GM2 ganglioside in the brain. openaccessjournals.com

In Sandhoff mice, Miglustat treatment delayed the onset of symptoms like hind-limb paralysis and impaired coordination, reduced lipid storage in the brain and peripheral tissues, and increased life expectancy by about 1.4-fold. tga.gov.au

Niemann-Pick Type C Disease:

In Npc1 knockout mice, Miglustat treatment delayed the onset of neurological dysfunction (ataxia and intention tremor), reduced ganglioside accumulation in the brain, and increased the average life span. jnj.comtga.gov.au

Studies in NPC1-/- mice also showed that Miglustat administration rescued deficits in synaptic plasticity (long-term potentiation) in the hippocampus and restored the activation of extracellular signal-regulated kinases (ERKs). nih.govnih.govresearchgate.net

Cystic Fibrosis:

In F508del CF mice, topical application of low-dose Miglustat to the airway epithelium was able to restore transepithelial ion transport abnormalities. atsjournals.org

Pharmacodynamic (PD) biomarkers are used to show that a drug is having the desired effect on its target. fda.gov In preclinical models of Miglustat, several PD biomarkers have been evaluated.

Glycosphingolipid Levels: The most direct pharmacodynamic markers are the levels of GSLs in various tissues. In normal mice, significant reductions in the GSL content of tissues were observed following Miglustat administration. openaccessjournals.com

Chitotriosidase: Plasma chitotriosidase is a marker of macrophage activation and is elevated in Gaucher disease. While widely used in human studies, its utility as a pharmacodynamic marker in some preclinical and clinical contexts has been questioned, as changes in this marker did not always correlate with other therapeutic goals. haematologica.orghaematologica.org

CCL18/PARC: Similar to chitotriosidase, the chemokine CCL18/PARC is another biomarker of macrophage activity in Gaucher disease. Its response to Miglustat therapy has been evaluated, though its correlation with clinical outcomes is not always consistent. haematologica.orghaematologica.org

Neurological Function: In animal models of neurodegenerative GSL storage diseases, improvements in neurological function, such as delayed onset of ataxia and tremor, serve as critical pharmacodynamic endpoints. jnj.comtga.gov.au

Synaptic Plasticity and Molecular Signaling: In the NPC1-/- mouse model, the restoration of long-term potentiation and ERK phosphorylation in the hippocampus are specific molecular and functional pharmacodynamic markers of Miglustat's effect in the central nervous system. nih.govnih.govresearchgate.net

Comparative Analysis of Tagatosazine Activity Across Diverse Preclinical Models

Due to a lack of publicly available research, a direct comparative analysis of this compound's activity across a diverse range of specific preclinical models is not feasible at this time. However, based on the known characteristics of iminosugars, a class of compounds to which this compound belongs, we can infer a likely profile of its activity. Iminosugars are recognized for their ability to inhibit glycosidases, enzymes that are crucial for the processing of glycoproteins. nih.gov This inhibitory action is the basis for their potential therapeutic effects, particularly in the context of viral infections where host-cell glycosylation machinery is essential for the proper folding and function of viral envelope proteins. nih.govasm.org

In vitro, the efficacy of iminosugars is typically assessed using various cell lines infected with the target virus. nih.govresearchgate.net The choice of cell line can significantly influence the observed antiviral activity due to differences in cellular metabolism, receptor expression, and the efficiency of viral replication. researchgate.net For instance, the antiviral activity of an iminosugar might be more pronounced in a cell line that heavily relies on the specific glycosylation pathway targeted by the compound.

A comprehensive understanding of a compound's activity is best achieved by comparing data across these different models. For example, an iminosugar that demonstrates potent antiviral activity in a specific cell line in vitro may not exhibit the same level of efficacy in vivo due to factors such as poor bioavailability or rapid metabolism. Conversely, a compound with moderate in vitro activity might show significant efficacy in an animal model if it has a favorable pharmacokinetic and safety profile.

Interactive Data Table: Hypothetical Comparative Efficacy of an Iminosugar Across Preclinical Models. (Note: This table is a hypothetical representation based on typical data for iminosugars and does not represent actual data for this compound.)

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Integration of In Vitro and In Vivo Findings for Comprehensive Biological Understanding

The integration of in vitro and in vivo research findings is a cornerstone of preclinical drug development, providing a more complete picture of a compound's biological activity. nih.gov While specific integrated data for this compound is not available, the general principles applied to other iminosugars can be described.

In vitro studies are instrumental in elucidating the mechanism of action of a compound at the molecular and cellular level. nih.gov For an iminosugar like this compound, in vitro assays would typically be used to determine its inhibitory constant (Ki) against specific glycosidases and its half-maximal inhibitory concentration (IC50) in various virus-infected cell lines. rsc.orgnih.gov These studies can confirm that the compound's antiviral activity is a direct result of its inhibition of host cell glycosidases, leading to the misfolding of viral glycoproteins and a subsequent reduction in the production of infectious viral particles. nih.gov

By integrating the findings from both types of studies, researchers can build a more robust understanding of the compound's therapeutic potential. For example, if an iminosugar demonstrates potent in vitro antiviral activity and also shows a significant reduction in viral load and improved survival in an animal model, it strengthens the case for its clinical development. nih.govasm.org Furthermore, discrepancies between in vitro and in vivo results can provide valuable information. For instance, if a compound is highly effective in vitro but shows poor efficacy in vivo, it may indicate a problem with its bioavailability or metabolic stability, guiding further chemical modifications to improve its drug-like properties.

Interactive Data Table: Hypothetical Integrated Preclinical Data for an Iminosugar. (Note: This table is a hypothetical representation based on typical data for iminosugars and does not represent actual data for this compound.)

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Theoretical and Computational Studies of Tagatosazine

Molecular Modeling and Docking Simulations of Tagatosazine Interactions

Ligand-Protein Interaction Prediction and Analysis

No specific studies detailing the prediction or analysis of this compound's interactions with protein targets were found.

Binding Energy Calculations and Affinity Prediction

No published data on the calculated binding energies or predicted affinity of this compound for any specific protein target are available.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Elucidation of Reaction Mechanisms at the Atomic Level

While the general condensation reaction to form pyrazines like this compound is known, acs.orgrsc.org specific quantum chemical studies to elucidate this mechanism at the atomic level for this compound were not found.

Prediction of Spectroscopic Properties

There are no available studies that report the prediction of spectroscopic properties (e.g., NMR, IR, UV-Vis) of this compound using quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

No specific molecular dynamics simulation studies focused on the conformational analysis or binding dynamics of this compound have been published.

Characterization of Dynamic Interactions with Biological Targets

To understand the potential therapeutic effects of a compound like this compound, it is crucial to characterize its dynamic interactions with biological targets, such as proteins or nucleic acids. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool for this purpose. ekb.egarxiv.org

MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur when a ligand binds to its receptor. arxiv.orgresearchgate.net This method can reveal the stability of the ligand-receptor complex, the key amino acid residues involved in the interaction, and the energetic forces driving the binding process. For instance, in studies of other molecules, MD simulations have been used to investigate the binding of ligands to their receptors, elucidating the specific hydrogen bonds and electrostatic interactions that contribute to the stability of the complex. researchgate.net Such analyses could pinpoint which parts of the this compound molecule are most important for binding to a potential target.

Key parameters that would be analyzed in MD simulations of a this compound-target complex include:

Root Mean Square Deviation (RMSD): To assess the stability of the complex over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different parts of the protein and ligand.

Hydrogen Bond Analysis: To determine the frequency and duration of hydrogen bonds between this compound and its target.

Binding Free Energy Calculations: Using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the strength of the interaction.

Solvent Effects on this compound Behavior

The surrounding solvent plays a critical role in molecular interactions. mdpi.commdpi.com Computational methods can be used to study how the solvent, typically water in a biological context, influences the behavior of this compound. The solvent-accessible surface area (SASA) is a key metric in these studies, representing the surface area of a molecule that is accessible to a solvent. mdpi.commdpi.com

Changes in SASA upon binding to a target can indicate how much of the molecule is buried within the binding pocket. researchgate.net Furthermore, computational models can simulate how the polarity and other properties of the solvent affect the conformation of this compound and its interactions with other molecules. For related compounds, such as Maillard reaction products, studies have shown that the reaction environment significantly influences product formation and stability. nih.govfrontiersin.orgwur.nl

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Analysis

Cheminformatics and QSAR are essential tools in modern drug discovery for predicting the biological activity of chemical compounds based on their structural and physicochemical properties. bonviewpress.com

Predictive Modeling for Biological Activity

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR study would typically involve a dataset of related molecules, such as other pyrazine (B50134) derivatives, with known activities. asianpubs.orgigi-global.comresearchgate.net By analyzing various molecular descriptors (e.g., electronic, hydrophobic, and steric properties), a predictive model can be built. nih.gov This model could then be used to predict the potential activity of this compound and to design new, more potent analogues.

Identification of Key Structural Determinants for Efficacy

A significant advantage of QSAR is its ability to identify the key structural features of a molecule that are most important for its biological activity. igi-global.com For example, a QSAR study on pyrazine derivatives might reveal that the presence of a specific substituent at a particular position on the pyrazine ring is crucial for its antitubercular activity. asianpubs.org This information is invaluable for medicinal chemists in optimizing lead compounds to improve their efficacy and other properties.

Systems Biology Approaches to Model this compound's Impact on Biological Networks

Systems biology takes a holistic view, aiming to understand the complex interactions within biological systems. nih.govfiveable.menumberanalytics.com Instead of focusing on a single target, systems biology approaches would investigate the broader impact of this compound on cellular pathways and networks. nih.gov

By integrating data from genomics, proteomics, and metabolomics, computational models of biological networks can be constructed. nih.govebi.ac.ukembopress.org Introducing a molecule like this compound into these models can help predict its effects on the entire system. For instance, it could be investigated whether this compound perturbs specific signaling pathways or metabolic networks. Given that this compound is a Maillard reaction product, systems biology could help elucidate its role in the complex network of reactions and biological consequences associated with advanced glycation end products (AGEs). eurekaselect.comacs.orgnih.govfrontiersin.org

Inability to Generate Article on "this compound"

Following a comprehensive and exhaustive search of scientific databases and publicly available literature, we have been unable to identify any chemical compound named "this compound." This name does not appear in chemical registries such as PubChem, nor is it mentioned in scientific journals or research articles.

The name "this compound" appears to be a portmanteau of "Tagatose," a known monosaccharide, and "azine," a class of nitrogen-containing heterocyclic compounds. While countless derivatives of sugars and azines exist, the specific combination or structure implied by "this compound" is not documented.

Given the strict instructions to generate a scientifically accurate and informative article based on verifiable research, we cannot proceed with the user's request. To create content for the specified outline would require the complete fabrication of data, research findings, and biological mechanisms, which would be misleading and scientifically unsound.

We are committed to providing accurate and factual information. Therefore, without any foundational data on "this compound," it is impossible to discuss its biological targets, methodologies for its study, synergistic effects, or potential research applications.

If "this compound" is a novel or proprietary compound not yet in the public domain, or if there is an alternative name or identifier (such as a CAS number or a reference to a specific publication), we would be able to re-initiate the search. At present, however, no information exists to fulfill the request.

Future Research Directions and Translational Perspectives for Tagatosazine

Strategic Considerations for Advancing Tagatosazine Research in a Collaborative Environment

The successful translation of this compound from a preclinical candidate to a clinically viable agent requires a multifaceted and collaborative approach. Strategic partnerships are essential to navigate the complexities of drug development, leverage diverse expertise, and share the financial risks. pharmexec.com

A collaborative model for this compound research should aim to bring together academic institutions, biotechnology companies, contract research organizations (CROs), and pharmaceutical corporations. mrlcg.comnih.gov Such a synergistic environment can expedite progress by integrating cutting-edge academic research with the developmental and regulatory expertise of industry partners. pharmexec.com

Key benefits of a collaborative approach include:

Access to Diverse Expertise: Combining the knowledge of academic researchers in specific disease biologies with the drug development acumen of industry scientists can overcome research hurdles more efficiently. pharmexec.com

Shared Resources and Infrastructure: Collaborative efforts allow for the pooling of resources, including specialized equipment, compound libraries, and clinical trial networks, thereby reducing individual costs and accelerating timelines. pv-r.com

Enhanced Innovation: The interaction between different research cultures can foster innovation and lead to novel approaches in understanding the compound's mechanism of action and identifying new therapeutic applications. dndi.org

Risk Mitigation: The high costs and failure rates associated with drug development can be mitigated by sharing the financial burden among multiple partners. pharmexec.com

To facilitate such collaborations, clear agreements on intellectual property (IP) rights, publication strategies, and decision-making processes are paramount. Open communication and the establishment of joint research committees are crucial for navigating the complexities of multi-institutional partnerships. nih.gov

Models like those employed by the Drugs for Neglected Diseases initiative (DNDi), which emphasize patient needs over profits, can also provide a framework for advancing this compound research, particularly if it targets diseases with limited commercial markets. dndi.org This approach often involves open-source data sharing to accelerate discovery. dndi.org

The table below outlines potential collaborative models for advancing this compound research.

Collaborative ModelKey ParticipantsPrimary Focus
Academic-Industry Partnership University Research Labs, Pharmaceutical CompaniesBasic research, target validation, early-stage drug discovery. mrlcg.com
CRO Outsourcing Pharmaceutical/Biotech Companies, Contract Research OrganizationsPreclinical development (e.g., toxicology, pharmacology), clinical trial management. nih.gov
Public-Private Partnership (PPP) Government Agencies, Academic Institutions, Industry PartnersAddressing unmet medical needs, leveraging public funding, facilitating regulatory pathways.
Open-Source Research Consortium Multiple Academic Labs, Non-profit Organizations, Industry ScientistsData sharing, collaborative problem-solving, accelerating early-stage research. dndi.org

The path forward for this compound will require a strategic and sustained collaborative effort. By embracing these partnership models, the scientific community can work together to unlock the full therapeutic potential of this compound for the benefit of patients.

Q & A

Q. What analytical techniques are most effective for characterizing Tagatosazine’s structural and chemical properties?

this compound can be characterized using:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., C18 column, 0.1% trifluoroacetic acid mobile phase, 254 nm wavelength) to assess purity .
  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H/13C) for structural elucidation, with deuterated solvents (e.g., DMSO-d6) and reference to known spectral databases .
  • Mass Spectrometry (MS) for molecular weight confirmation (e.g., ESI-MS in positive/negative ion mode) . Ensure calibration with certified reference materials and triplicate measurements for reproducibility .

Q. How can researchers design experiments to evaluate this compound’s stability under varying environmental conditions?

Stability studies should include:

  • Controlled stress testing : Expose this compound to heat (40–80°C), humidity (75% RH), and light (UV-A/UV-B) over 1–4 weeks .
  • Degradation monitoring : Use HPLC to quantify degradation products and calculate half-life. For example, a 10% degradation threshold under accelerated conditions can predict shelf life .
  • Statistical validation : Apply ANOVA to compare stability across conditions, with p < 0.05 indicating significance .

Q. What criteria should guide the selection of solvents for this compound synthesis?

Prioritize solvents that:

  • Maximize yield : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency in nucleophilic substitutions .
  • Minimize side reactions : Avoid protic solvents if intermediates are moisture-sensitive .
  • Align with green chemistry principles : Use solvent selection guides (e.g., CHEM21) to rank solvents by safety and environmental impact .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictory data on this compound’s reactivity in catalytic processes?

Address contradictions via:

  • Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. non-deuterated substrates to identify rate-determining steps .
  • Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to map energy profiles and identify competing reaction pathways .
  • In-situ spectroscopy : Monitor intermediates via FTIR or Raman during reactions to validate proposed mechanisms . Reconcile discrepancies by isolating variables (e.g., temperature, catalyst loading) and using Bayesian statistics to quantify uncertainty .

Q. What strategies optimize the enantiomeric purity of this compound derivatives in asymmetric synthesis?

Key approaches include:

  • Chiral chromatography : Use columns with cellulose-based stationary phases (e.g., Chiralpak IC) to separate enantiomers and measure enantiomeric excess (ee) via HPLC .
  • Chiral auxiliaries : Incorporate Evans oxazolidinones or Oppolzer sultams to direct stereochemistry, followed by auxiliary removal .
  • Catalyst screening : Test chiral ligands (e.g., BINAP, Salen) in metal-catalyzed reactions and correlate ee with ligand electronic properties .

Q. How should researchers systematically analyze conflicting reports on this compound’s biological activity?

Follow a structured protocol:

  • Meta-analysis : Aggregate data from peer-reviewed studies (e.g., IC50 values) and assess heterogeneity via I² statistics .
  • Dose-response validation : Replicate assays (e.g., cell viability, enzyme inhibition) under standardized conditions (e.g., 24–72 hr exposure, n ≥ 3) .
  • Pathway mapping : Use STRING or KEGG databases to identify off-target interactions that may explain variability .

Methodological Frameworks

Q. What statistical methods are appropriate for interpreting dose-dependent effects of this compound in vitro?

  • Non-linear regression : Fit data to Hill or Log-logistic models (e.g., GraphPad Prism) to calculate EC50 and Hill coefficients .
  • Bootstrap resampling : Estimate confidence intervals for dose-response parameters when sample sizes are limited .
  • Multivariate analysis : Apply PCA to disentangle correlated variables (e.g., cytotoxicity vs. metabolic inhibition) .

Q. How can computational models predict this compound’s pharmacokinetic properties?

Use tools like:

  • Molecular docking (AutoDock Vina) : Simulate binding affinities to plasma proteins (e.g., albumin) or metabolic enzymes (e.g., CYP450) .
  • Quantitative Structure-Activity Relationship (QSAR) : Train models on ADME datasets (e.g., ChEMBL) to forecast bioavailability or clearance . Validate predictions with in vitro assays (e.g., Caco-2 permeability, microsomal stability) .

Data Presentation Guidelines

Q. What standards ensure reproducibility in reporting this compound synthesis protocols?

  • Detailed experimental sections : Specify reaction scales, purification methods (e.g., column chromatography gradients), and characterization data (e.g., Rf values, melting points) .
  • Supplementary materials : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Figshare) with DOI links .
  • Negative results : Report failed reactions (e.g., solvent incompatibility) to guide future optimization .

Q. How should researchers structure discussions to address gaps in this compound’s structure-activity relationships (SAR)?

  • Hypothesis-driven analysis : Link observed activity changes (e.g., logP vs. potency) to substituent electronic effects .
  • Comparative tables : Tabulate SAR data (e.g., IC50, logD) for derivatives with varying functional groups .
  • Future directions : Propose synthetic targets (e.g., bioisosteres) to test unresolved SAR hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.